V-9302

描述

V-9302 是一种跨膜谷氨酰胺通量的竞争性拮抗剂,选择性地且有效地靶向氨基酸转运蛋白丙氨酸、丝氨酸、半胱氨酸转运蛋白 2 (ASCT2)。该化合物在抑制癌细胞中的谷氨酰胺摄取方面显示出巨大潜力,使其成为一种很有希望的癌症治疗候选药物 .

准备方法

合成路线和反应条件

V-9302 的合成涉及多个步骤,包括中间体化合物的制备及其后续反应以形成最终产物。详细的合成路线和反应条件通常是制造商持有的专有信息。 已知该化合物可以通过一系列涉及使用特定试剂和催化剂的有机反应合成 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程将包括诸如纯化、结晶和质量控制等步骤,以满足研究和潜在治疗用途所需的标准 .

化学反应分析

反应类型

V-9302 主要经历与其作为跨膜谷氨酰胺通量拮抗剂的功能相关的反应。这些反应包括:

谷氨酰胺摄取抑制: This compound 通过靶向 ASCT2 转运蛋白来抑制谷氨酰胺的摄取.

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括:

谷氨酰胺: 作为 ASCT2 的主要底物.

形成的主要产物

涉及 this compound 的反应形成的主要产物通常与其对谷氨酰胺摄取的抑制作用有关,导致细胞中谷氨酰胺水平降低,并随后对细胞代谢和生长产生影响 .

科学研究应用

Anti-Tumor Efficacy

- In Vitro Studies : Research indicates that V-9302 effectively reduces cancer cell proliferation and increases apoptosis across various cancer cell lines. For instance, a study reported that this compound inhibited ASCT2-mediated glutamine uptake with an IC50 value of 9.6 µM, demonstrating a significant improvement over previously known inhibitors .

- In Vivo Studies : Chronic exposure studies in tumor-bearing mice revealed that treatment with this compound (75 mg/kg per day) led to a marked reduction in tumor growth compared to control groups. This was observed in xenograft models such as HCT-116 and HT29, where this compound treatment resulted in decreased phosphorylated S6 protein levels and increased cleaved caspase 3, indicating enhanced apoptosis .

Impact on Drug Resistance

Recent studies have explored the potential of this compound to reverse drug resistance in breast cancer cells. Specifically, it was found that this compound could enhance the efficacy of standard chemotherapeutics like doxorubicin and cisplatin by inhibiting glutamine transport in P-glycoprotein-overexpressing cell lines . This suggests that this compound may be beneficial in combination therapies for resistant cancers.

Immune Modulation

This compound has also been investigated for its effects on immune responses within the tumor microenvironment. One study highlighted that this compound promotes reactive oxygen species (ROS)-induced autophagic degradation of B7-H3, a protein associated with immune evasion in tumors. This degradation enhances antitumor immunity, suggesting that this compound may not only act on tumor cells but also modulate immune responses .

Data Summary Table

Case Study 1: Breast Cancer Resistance

In a controlled study involving various breast cancer cell lines, this compound was shown to significantly reverse drug resistance patterns by inhibiting glutamine transport. The study utilized flow cytometry to monitor changes in cell cycle progression and drug accumulation, confirming the compound's effectiveness against resistant phenotypes .

Case Study 2: Tumor Growth Inhibition

A longitudinal study involving athymic nude mice bearing patient-derived xenografts demonstrated that chronic administration of this compound resulted in substantial reductions in tumor volume over time. The treatment was well-tolerated with no significant adverse effects noted, indicating its potential for clinical application .

作用机制

V-9302 通过竞争性抑制 ASCT2 转运蛋白发挥作用,该转运蛋白负责将谷氨酰胺转运到细胞中。通过阻断这种转运蛋白,this compound 降低了谷氨酰胺的可用性,谷氨酰胺是癌细胞生长和存活的必需营养素。这导致氧化应激增加、细胞增殖减少和细胞死亡增加 .

相似化合物的比较

类似化合物

γ-L-谷氨酰-对硝基苯胺 (GPNA): 另一种谷氨酰胺摄取抑制剂,但与 V-9302 相比效力较低.

This compound 的独特性

This compound 在其对 ASCT2 转运蛋白的高选择性和效力方面是独一无二的。与 γ-L-谷氨酰-对硝基苯胺 相比,它的效力提高了 100 倍,使其成为更有效的谷氨酰胺摄取抑制剂 . 此外,它在癌细胞中诱导氧化应激和细胞死亡的能力突出了其作为治疗剂的潜力 .

生物活性

V-9302 is a competitive antagonist of the glutamine transporter SLC1A5 (ASCT2), which has garnered attention for its potential in cancer therapy. This compound has been studied extensively for its biological activity, particularly in inhibiting tumor growth and enhancing antitumor immunity through various mechanisms.

- Inhibition of Glutamine Metabolism : this compound primarily inhibits glutamine uptake by blocking ASCT2, leading to decreased cellular viability and increased apoptosis in cancer cells. Studies have shown that this compound treatment results in significant reductions in cell growth and proliferation across various cancer cell lines, including colorectal and breast cancers .

- Induction of Oxidative Stress : The compound promotes the generation of reactive oxygen species (ROS), contributing to increased oxidative stress within cells. For instance, exposure to this compound has been linked to elevated levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .

- Modulation of Autophagy : this compound has been shown to enhance autophagic processes in cancer cells, which is evidenced by increased levels of LC3B, a marker of autophagy. This modulation is crucial as it can lead to altered tumor microenvironments that favor immune responses against tumors .

- Impact on Antitumor Immunity : Recent studies indicate that this compound can enhance antitumor immunity when combined with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies. This combination therapy has shown promising results in preclinical models, suggesting that this compound not only acts directly on tumor cells but also enhances the immune system's ability to combat tumors .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell viability and induces apoptosis in various cancer cell lines:

| Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | ROS Levels Increased |

|---|---|---|---|

| MCF-7 | ~30% | 10-fold | Yes |

| BT-474 | ~40% | 10-fold | Yes |

| HCC1806 | >20% | Yes | Yes |

| HT29 | >20% | Yes | Yes |

These results highlight the compound's effectiveness across different cancer types, particularly in breast and colorectal cancers .

In Vivo Studies

In vivo studies using murine models have further confirmed the antitumor effects of this compound:

- Xenograft Models : Mice bearing xenografts treated with this compound exhibited significant tumor volume reduction compared to control groups. Notably, treatments resulted in decreased phosphorylated S6 (pS6) levels and increased cleaved caspase 3, indicating enhanced apoptosis within tumor tissues .

- Patient-Derived Xenografts (PDX) : In PDX models, chronic exposure to this compound led to similar outcomes, reinforcing its potential as a therapeutic agent against resistant tumor phenotypes .

Combination Therapy

A case study involving the combination of this compound with standard chemotherapeutic agents such as doxorubicin revealed synergistic effects on cell proliferation inhibition in Pgp-overexpressing breast cancer cells. This suggests that this compound may help overcome resistance mechanisms associated with traditional therapies .

Immune Response Enhancement

Another significant finding from recent studies is the enhancement of CD8+ T cell activation following this compound treatment. This effect was mediated through the modulation of autophagy and ROS levels, leading to increased expression of granzyme B (GzB) and CD69 on cytotoxic T lymphocytes (CTLs). Such findings underscore the potential for this compound to be utilized not only as a direct anticancer agent but also as an immunomodulator .

属性

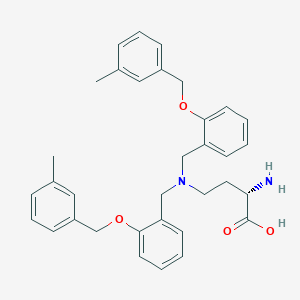

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。